molecular formula C11H15Cl2NO B2500436 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride CAS No. 860228-33-7

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride

Cat. No.: B2500436
CAS No.: 860228-33-7
M. Wt: 248.15
InChI Key: CJAWCDNDWQTMIU-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler piperidine derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-(2-chlorophenyl)piperidin-4-one.

    Reduction: Formation of 4-phenylpiperidin-4-ol.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidin-4-ol: A similar compound with the chlorine atom in the para position.

    4-Phenylpiperidin-4-ol: A derivative without the chlorine atom.

    4-(2-Bromophenyl)piperidin-4-ol: A bromine-substituted analogue.

Uniqueness

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological properties compared to its analogues.

Properties

IUPAC Name

4-(2-chlorophenyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAWCDNDWQTMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860228-33-7
Record name 4-(2-chlorophenyl)piperidin-4-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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